N,N-diethyl-2-iodo-3-methylbenzamide
Overview
Description
N,N-diethyl-2-iodo-3-methylbenzamide is an organic compound that belongs to the class of amides It is structurally characterized by the presence of an iodine atom at the second position and a methyl group at the third position on the benzene ring, with a diethylamide functional group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-iodo-3-methylbenzamide typically involves the iodination of N,N-diethyl-3-methylbenzamide. One common method is the Sandmeyer reaction, where the amino group of N,N-diethyl-3-methylbenzamide is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts. The reaction conditions usually involve low temperatures and acidic conditions to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-iodo-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions typically involve polar solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and organometallic derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
N,N-diethyl-2-iodo-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and the diethylamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
N,N-diethyl-2-chloro-3-methylbenzamide: Contains a chlorine atom instead of iodine, resulting in different reactivity and properties.
N,N-diethyl-2-bromo-3-methylbenzamide: Contains a bromine atom, which has different reactivity compared to iodine.
Uniqueness
N,N-diethyl-2-iodo-3-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom makes the compound more suitable for certain types of substitution reactions and can enhance its binding affinity in biological systems. This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-2-iodo-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-14(5-2)12(15)10-8-6-7-9(3)11(10)13/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXJSGFBVIAPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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